molecular formula C19H21NO4 B600698 Scoulerine CAS No. 6451-73-6

Scoulerine

Cat. No. B600698
CAS RN: 6451-73-6
M. Wt: 327.37
InChI Key:
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Description

Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)- reticuline through the action of berberine bridge enzyme .


Molecular Structure Analysis

Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC 50 values ranging from 2.7 to 6.5 µM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian and breast carcinoma cell lines .


Chemical Reactions Analysis

Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation . Studies show that scoulerine is an antagonist in vitro at the α 2 - adrenoceptor, α 1D - adrenoceptor and 5-HT receptor. It has also been found to be a GABA A receptor agonist in vitro .


Physical And Chemical Properties Analysis

Scoulerine has a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol . Its IUPAC name is 3,10-dimethoxy-6,8,13,13 a -tetrahydro-5 H -isoquinolino [2,1-b]isoquinoline-2,9-diol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Scoulerine is an isoquinoline alkaloid that has shown promising suppression of cancer cells growth . It has been found to affect the microtubule structure, inhibit proliferation, arrest the cell cycle, and thus culminate in the apoptotic death of cancer cells .

Methods of Application or Experimental Procedures

Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC50 values ranging from 2.7 to 6.5 μM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian, and breast carcinoma cell lines .

Results or Outcomes

Scoulerine was able to activate apoptosis, as determined by p53 upregulation, increased caspase activity, Annexin V, and TUNEL labeling . It was found to interfere with the microtubule elements of the cytoskeleton, checkpoint kinase signaling, and p53 proteins .

Computational Drug Discovery

Specific Scientific Field

This application falls under the field of Computational Drug Discovery .

Summary of the Application

Scoulerine is a natural compound that is known to bind to tubulin and has anti-mitotic properties demonstrated in various cancer cells . Its molecular mode of action has not been precisely known .

Methods of Application or Experimental Procedures

Based on the existing data in the Protein Data Bank (PDB) and using homology modeling, human tubulin structures corresponding to both free tubulin dimers and tubulin in a microtubule were created . Then, docking of the optimized structure of scoulerine was performed to find the highest affinity binding sites located in both the free tubulin and in a microtubule .

Results or Outcomes

Scoulerine exhibits a unique property of a dual mode of action with both microtubule stabilization and tubulin polymerization inhibition, both of which have similar affinity values .

Ovarian Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically in the treatment of Ovarian Cancer .

Summary of the Application

Scoulerine has been identified as a potential anticancer agent against ovarian cancer . It has shown promising results in promoting cytotoxicity and attenuating stemness in ovarian cancer cells .

properties

IUPAC Name

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVMRVOBAFFMH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Scoulerine

CAS RN

6451-73-6
Record name Scoulerine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6451-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
1,920
Citations
K Habartova, R Havelek, M Seifrtova, K Kralovec… - Scientific reports, 2018 - nature.com
… The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in … treated with scoulerine were decreased in proliferation and viability. Scoulerine acted to …
Number of citations: 27 www.nature.com
J Li, Z Yan, H Li, Q Shi, V Ahire, S Zhang… - Journal of Natural …, 2021 - ACS Publications
… A known alkaloid, scoulerine, was identified from the … , we observed that scoulerine could elicit supernumerary centrosomes … The concentration required for scoulerine to elicit all its cell …
Number of citations: 6 pubs.acs.org
P Wangchuk, T Sastraruji… - Natural product …, 2016 - journals.sagepub.com
… on two of the major alkaloids, scoulerine (1) and cheilanthifoline (2… However, the anti-AChE activity of scoulerine (1) was … anti-Alzheimer’s chemotherapeutics, scoulerine (1) is worthy of …
Number of citations: 36 journals.sagepub.com
JH Schrittwieser, V Resch, S Wallner… - The Journal of …, 2011 - ACS Publications
A chemoenzymatic approach for the asymmetric total synthesis of the title compounds is described that employs an enantioselective oxidative C–C bond formation catalyzed by …
Number of citations: 91 pubs.acs.org
J Tian, J Mo, L Xu, R Zhang, Y Qiao, B Liu… - Chemico-Biological …, 2020 - Elsevier
… Inhibition of ER stress by 4-phenyl butyric acid (4-PBA) abolished scoulerine-induced … scoulerine-induced cell viability reduction and apoptosis in CRC cells. In conclusion, scoulerine …
Number of citations: 26 www.sciencedirect.com
M Moshari, Q Wang, M Michalak, M Klobukowski… - Molecules, 2022 - mdpi.com
… locations for scoulerine interacting with tubulin. Thermophoresis assays using scoulerine and … We conclude that scoulerine exhibits a unique property of a dual mode of action with both …
Number of citations: 1 www.mdpi.com
F Wang, Y Zhang, R Pang, S Shi, R Wang - Acta Pharmaceutica, 2023 - hrcak.srce.hr
… was downregulated in scoulerine-treated cells. We concluded that scoulerine successfully … In vivo studies revealed a substantial decrease in tumor mass and volume after scoulerine …
Number of citations: 6 hrcak.srce.hr
F Sato, N Takeshita, JH Fitchen, H Fujiwara, Y Yamada - Phytochemistry, 1993 - Elsevier
… -l-methionine to the 9-hydroxyl group of scoulerine, was purified to homogeneity from cultured … of scoulerine. Substrate-saturation kinetics of the purified enzyme for (R,S)-scoulerine and …
Number of citations: 50 www.sciencedirect.com
Q Zhu, J Zhou, G Zhang, H Liao - Chinese Journal of Chemistry, 2012 - Wiley Online Library
… However, the spatial position of (R)-scoulerine showed obvious difference when compared with that of (S)-scoulerine (Figure 7B). The 9-oxygen atom of (R)-scoulerine was 11.967 and …
Number of citations: 10 onlinelibrary.wiley.com
T Kametani, Y Ohta, M Takemura, M Ihara… - Bioorganic …, 1977 - Elsevier
(±)-Reticuline (1) was biotransformed into the protoberberine alkaloids, coreximine (12) and scoulerine (10), the morphinandienone alkaloid, pallidine (14), and the aporphine alkaloid, …
Number of citations: 25 www.sciencedirect.com

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